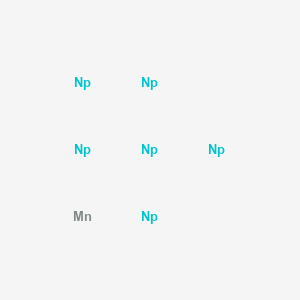

Manganese--neptunium (1/6)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese–neptunium (1/6) is a compound that involves the interaction between manganese and neptunium in a specific stoichiometric ratio Neptunium is a radioactive actinide metal, while manganese is a transition metal

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of manganese–neptunium (1/6) typically involves the co-precipitation method. This method includes the use of manganese dioxide as a co-precipitant to isolate neptunium from solutions. The reaction conditions often involve acidic environments, where neptunium exists in various oxidation states, and manganese dioxide helps in the reduction and stabilization of neptunium species .

Industrial Production Methods: Industrial production of manganese–neptunium compounds is not common due to the radioactive nature of neptunium. in research settings, the compound can be synthesized using controlled laboratory conditions to ensure safety and precision. The use of automated extraction chromatography and inductively coupled plasma mass spectrometry (ICP-MS) are common techniques to analyze and confirm the presence of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Manganese–neptunium (1/6) undergoes various chemical reactions, including oxidation, reduction, and complexation. Neptunium can exist in multiple oxidation states, ranging from +3 to +7, and can form complexes with different ligands .

Common Reagents and Conditions: Common reagents used in the reactions involving manganese–neptunium include nitric acid, which helps in maintaining the acidic environment necessary for the stability of neptunium species. Manganese dioxide is used as a co-precipitant to facilitate the reduction of neptunium .

Major Products Formed: The major products formed from the reactions of manganese–neptunium include various neptunium oxides and hydroxides, depending on the reaction conditions and the oxidation state of neptunium .

Wissenschaftliche Forschungsanwendungen

Manganese–neptunium compounds have significant applications in scientific research, particularly in the field of nuclear waste management. The compound’s ability to stabilize neptunium in different oxidation states makes it valuable for studying the behavior of neptunium in the environment and its potential for immobilization in nuclear waste repositories .

In environmental chemistry, manganese–neptunium compounds are used to understand the biogeochemical cycling of neptunium and its interaction with manganese in sediment systems. This research is crucial for developing strategies to mitigate the mobility of neptunium in contaminated sites .

Wirkmechanismus

The mechanism of action of manganese–neptunium compounds involves the reduction and stabilization of neptunium species by manganese dioxide. Manganese acts as a reducing agent, converting neptunium from higher oxidation states to lower, less soluble forms. This process is facilitated by the formation of complexes between neptunium and manganese, which helps in the immobilization of neptunium in environmental systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to manganese–neptunium include other neptunium complexes with transition metals such as iron and cobalt. These compounds also exhibit the ability to stabilize neptunium in various oxidation states and are used in similar applications in nuclear waste management and environmental chemistry .

Uniqueness: The uniqueness of manganese–neptunium lies in its specific interaction with manganese dioxide, which provides a more efficient reduction and stabilization mechanism compared to other transition metals. This makes manganese–neptunium compounds particularly valuable for studying the immobilization of neptunium in environmental systems and developing effective strategies for nuclear waste management .

Eigenschaften

CAS-Nummer |

63705-99-7 |

|---|---|

Molekularformel |

MnNp6 |

Molekulargewicht |

1477.22707 g/mol |

IUPAC-Name |

manganese;neptunium |

InChI |

InChI=1S/Mn.6Np |

InChI-Schlüssel |

OPNFGHDFPUQPNL-UHFFFAOYSA-N |

Kanonische SMILES |

[Mn].[Np].[Np].[Np].[Np].[Np].[Np] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)

![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

phosphanium chloride](/img/structure/B14501684.png)